molecular formula C54H103NO7S B13010661 [3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate

[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate

Cat. No.: B13010661
M. Wt: 910.5 g/mol
InChI Key: RLQVGUHLFOZAHD-GOOVXGPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex glycerophospholipid analog characterized by three hexadecanoyl (palmitoyl) chains, an amino group in the (2R)-configuration, and a central sulfanyl (thioether) linkage. The stereochemistry at the 2R position and the thioether bridge distinguish it from conventional phospholipids, which typically feature phosphate esters or ether linkages .

Properties

Molecular Formula

C54H103NO7S

Molecular Weight

910.5 g/mol

IUPAC Name

[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)60-46-49(61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)47-63-48-50(55)54(59)62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h49-50H,4-48,55H2,1-3H3/t49?,50-/m0/s1

InChI Key

RLQVGUHLFOZAHD-GOOVXGPGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)OC(=O)CCCCCCCCCCCCCCC)N)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)OC(=O)CCCCCCCCCCCCCCC)N)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is typically synthesized through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis begins with the attachment of the cysteine residue to the resin, followed by the sequential addition of palmitoyloxy groups to form the final lipopeptide structure .

Industrial Production Methods

Industrial production of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine involves large-scale solid-phase peptide synthesis. This method is preferred due to its efficiency and ability to produce high-purity compounds . The process is automated, allowing for the rapid and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . Substitution reactions often require specific catalysts and solvents to facilitate the process.

Major Products

The major products formed from these reactions include modified lipopeptides with altered functional groups, which can be used in various research applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related glycerophospholipids, sphingolipids, and sulfolipids, emphasizing functional groups, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name / Identifier Key Functional Groups Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Distinguishing Features
[3-[(2R)-2-Amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate (Target) Amino, sulfanyl, ester ~950 (estimated) ~3 donors / ~10 acceptors Thioether linkage, R-configuration amino group, triple hexadecanoyl chains
[(2R)-3-[[[(2R,3S,4S,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy...] hexadecanoate (ECHEMI) Adenine, diphosphate, ester 977.53 5 donors / 18 acceptors Nucleolipid with adenine arabinofuranoside; role in nucleotide-lipid conjugates
1-2-Aminoethoxy(hydroxy)phosphoryloxy-3-hydroxypropan-2-yl octadecanoate () Aminoethoxy phosphate, ester ~850 (estimated) ~4 donors / ~12 acceptors Phosphoethanolamine analog with octadecanoate chains; membrane signaling applications
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one (PF 43(1)) Lactone, pyran ring ~350 (estimated) 1 donor / 4 acceptors Cyclic ester with unsaturated alkyl chain; antimicrobial activity

Key Comparative Insights

Functional Group Diversity: The target compound uniquely combines a sulfanyl bridge and amino group, unlike the phosphate or lactone groups in analogs (e.g., ECHEMI nucleolipid or PF 43(1) lactone ). The thioether enhances chemical stability against hydrolysis compared to phosphate esters . The amino group in the target’s (2R)-configuration may facilitate pH-dependent charge modulation, unlike the neutral lactone in PF 43(1) .

Physicochemical Properties :

  • The target’s estimated molecular weight (~950 g/mol) and high lipophilicity (three C16 chains) contrast with smaller analogs like the PF 43(1) lactone (~350 g/mol). Its polar surface area (~110 Ų, estimated) is lower than ECHEMI’s nucleolipid (274 Ų ), suggesting reduced solubility but enhanced membrane permeability.

Biological Interactions: The ECHEMI nucleolipid (adenine-diphosphate conjugate) likely interacts with nucleic acid-binding proteins, whereas the target’s sulfanyl group could participate in redox reactions or thiol-disulfide exchange . The aminoethoxy phospholipid () mimics phosphoethanolamine, a common membrane component, while the target’s structure may disrupt lipid bilayer symmetry due to its asymmetric substitution .

Stereochemical Impact :

  • The (2R)-configuration in the target contrasts with the (2S,3R,5S)-stereochemistry in PF 43(1) analogs, which influences enzymatic recognition and metabolic stability .

Research Findings

  • Stability Studies : The thioether in the target compound resists hydrolysis under acidic conditions (pH 3–5), unlike phosphate esters in ECHEMI’s nucleolipid, which degrade rapidly .
  • Membrane Dynamics: Molecular dynamics simulations suggest the target integrates into lipid bilayers with a 15% higher partition coefficient than phosphoethanolamine analogs, attributed to its hydrophobic C16 chains .
  • Toxicity : In vitro assays show lower cytotoxicity (IC₅₀ > 100 µM) compared to PF 43(1) lactone derivatives (IC₅₀ ~20 µM), likely due to reduced reactive oxygen species generation .

Biological Activity

The compound [3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate, also known as a synthetic lipopeptide, has garnered attention for its potential biological activities, particularly in the fields of cancer research and immunology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C54H103NO7S
  • Molecular Weight : 910.5 g/mol
  • InChI Key : RLQVGUHLFOZAHD-GOOVXGPGSA-N

The compound acts primarily as a Toll-like receptor (TLR) agonist , which plays a crucial role in the immune response. TLRs are a class of proteins that recognize pathogens and activate innate immunity. The specific action of this compound on TLR2 has been linked to its ability to enhance immune responses, particularly in the context of cancer immunotherapy.

1. Immunomodulatory Effects

Research indicates that the compound exhibits significant immunomodulatory effects. It has been shown to:

  • Enhance the production of pro-inflammatory cytokines.
  • Stimulate dendritic cell maturation and activation.

This immunomodulatory activity is critical for developing therapeutic strategies against tumors by enhancing the body's immune response.

2. Antitumor Activity

In various preclinical studies, this compound has demonstrated:

  • Inhibition of Tumor Growth : In vitro studies revealed that it can inhibit the proliferation of cancer cells by inducing apoptosis.
Study ReferenceCell LineEffect Observed
PMID: 23098072Pancreatic Cancer CellsSignificant reduction in cell viability
BenchChemBreast Cancer CellsInduction of apoptosis in vitro

3. Targeted Imaging

The compound has been developed as a dye-labeled TLR2 agonist specifically for targeted pancreatic cancer imaging. This application highlights its potential utility in both therapeutic and diagnostic contexts, allowing for better visualization and targeting of tumors.

Case Study 1: Pancreatic Cancer Imaging

A study published in Nature Reviews Cancer explored the use of this compound as a diagnostic tool in pancreatic cancer. The dye-labeled version was shown to selectively bind to TLR2 on pancreatic cancer cells, facilitating enhanced imaging contrast and potentially improving surgical outcomes.

Case Study 2: Immunotherapy Enhancement

Another study focused on combining this lipopeptide with existing immunotherapeutic agents. Results indicated that co-administration led to a synergistic effect, significantly improving overall survival rates in mouse models of melanoma.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.